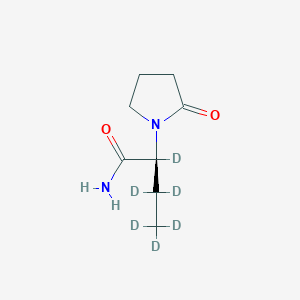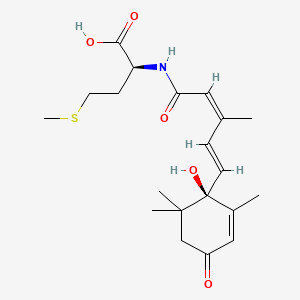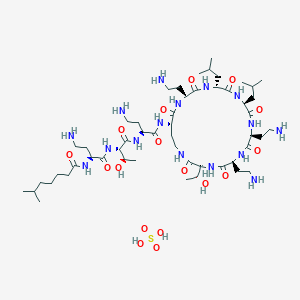
6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core, a piperidine ring, and a difluorobenzoyl group. Its multifaceted structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a pyridine derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidinone core.
Attachment of the Difluorobenzoyl Group: The final step involves the acylation of the piperidine ring with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the difluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1-(3,5-Dichlorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with chlorine atoms instead of fluorine.
6-(1-(3,5-Dimethylbenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorobenzoyl group in 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C21H18F2N4O2 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
4-[1-(3,5-difluorobenzoyl)piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18F2N4O2/c22-15-9-14(10-16(23)11-15)21(29)27-7-4-13(5-8-27)18-12-19(28)26-20(25-18)17-3-1-2-6-24-17/h1-3,6,9-13H,4-5,7-8H2,(H,25,26,28) |
InChI-Schlüssel |
TWLPMQTWWZHPBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)C(=O)C4=CC(=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)

![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)

![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)


amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)


